4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde
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Overview
Description
4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and benzaldehyde moieties suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, which can be synthesized via a condensation reaction between a pyridine derivative and a suitable amidine. The methylation of the resulting compound can be achieved using methyl iodide under basic conditions.
The next step involves the introduction of the benzaldehyde moiety. This can be accomplished through a nucleophilic substitution reaction where the pyrido[1,2-a]pyrimidine derivative reacts with 4-formylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors to maintain precise control over reaction conditions. Catalysts and solvents are chosen to minimize environmental impact and reduce costs. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzoic acid.
Reduction: 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential pharmacological properties. The pyrido[1,2-a]pyrimidine core is known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential use in drug development. The ability to modify the benzaldehyde and pyrimidine moieties allows for the fine-tuning of biological activity, making it a promising candidate for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure makes it suitable for applications in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The pyrido[1,2-a]pyrimidine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzoic acid
- 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzyl alcohol
- 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzylamine
Uniqueness
Compared to similar compounds, 4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde stands out due to its aldehyde functional group, which provides unique reactivity. This allows for a broader range of chemical modifications and the potential to develop a wider variety of derivatives with distinct properties.
Properties
IUPAC Name |
4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-2-7-16-18-14(8-17(21)19(16)9-12)11-22-15-5-3-13(10-20)4-6-15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDGFLNXUXLSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)COC3=CC=C(C=C3)C=O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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